N-Benzyl-3,3'-iminodipropionic Acid
Description
Contextualization of Iminodipropionic Acid Derivatives in Synthetic Chemistry
Iminodipropionic acid and its derivatives are a class of compounds that have demonstrated significant utility in synthetic chemistry, primarily as chelating agents and molecular scaffolds. The fundamental structure, featuring a secondary amine and two propionic acid arms, allows for the effective coordination of metal ions. This has led to their use in the formation of metal complexes with diverse properties and applications. The modification of the nitrogen atom with various substituents, such as the benzyl (B1604629) group in the case of N-Benzyl-3,3'-iminodipropionic acid, allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This adaptability is a key reason for the continued interest in this family of compounds.
Rationale for Research Focus on this compound Scaffold
The research focus on the this compound scaffold stems from a combination of its structural features and the predictable, yet tunable, nature of its chemical behavior. The benzyl group, a non-coordinating and relatively bulky substituent, influences the steric environment around the central nitrogen atom. This steric hindrance can play a crucial role in directing the coordination geometry of metal complexes, potentially leading to the formation of specific isomers or coordination polymers with desired topologies. nih.gov
Furthermore, the benzyl group's electronic influence, while not as pronounced as that of electron-withdrawing or -donating groups directly on an aromatic ring, can still subtly affect the basicity of the nitrogen atom and the acidity of the carboxylic acid groups. These modifications can impact the stability and reactivity of the resulting metal complexes. The robust nature of the benzyl group also imparts a degree of lipophilicity to the molecule, which can be advantageous in certain applications where solubility in nonpolar solvents is a factor. The presence of two carboxylic acid moieties provides multiple points for coordination or further functionalization, making it a versatile precursor in the design of more complex molecular architectures.
Evolution of Research Perspectives on this compound and Related Compounds
The research landscape for this compound and its analogs has evolved from fundamental synthesis and characterization to more specialized applications in coordination chemistry and materials science. Initially, the interest in such compounds was driven by the broader exploration of aminopolycarboxylic acids as effective chelating agents for a wide range of metal ions.
Over time, the focus has shifted towards understanding the subtle interplay between the N-substituent and the resulting properties of the metal complexes. For instance, research on related N-benzyl substituted ligands has shown that the steric bulk of the benzyl group can be exploited to control the coordination environment of a metal center, influencing catalytic activity and selectivity. nih.gov The study of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines, for example, highlights the utility of the N-benzyl group in constructing complex heterocyclic systems with potential biological activity. rsc.org
More recent research has delved into the creation of sophisticated supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs), where N-substituted iminodipropionic acid derivatives act as organic linkers. The ability of these ligands to bridge multiple metal centers through their carboxylate groups allows for the construction of extended networks with potential applications in gas storage, separation, and catalysis. While specific studies on this compound in this context are emerging, the principles established from related systems provide a strong impetus for its exploration in these advanced materials.
Chemical Compound Information
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| This compound | 3-[benzyl(2-carboxyethyl)amino]propanoic acid; 3,3'-(Benzylazanediyl)dipropanoic acid | C13H17NO4 | 6405-28-3 uni.luwikipedia.org |
| Iminodipropionic acid | C6H11NO4 | 142-73-4 | |
| Benzylamine (B48309) | C7H9N | 100-46-9 | |
| N-benzyl-2,5-dihydro-1H-pyrrole | C11H13N | 7763-77-1 | |
| Benzopyrimidine | Quinazoline | C8H6N2 | 253-82-7 |
| Cobalt(II) | Co | 7440-48-4 | |
| Nickel(II) | Ni | 7440-02-0 |
Structure
3D Structure
Properties
IUPAC Name |
3-[benzyl(2-carboxyethyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)6-8-14(9-7-13(17)18)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTIKMRBVZTNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719951 | |
| Record name | 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-28-3 | |
| Record name | 3,3'-(Benzylazanediyl)dipropanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-3,3'-iminodipropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N Benzyl 3,3 Iminodipropionic Acid and Its Analogues
Classical Synthetic Routes to N-Benzyl-3,3'-iminodipropionic Acid
Traditional methods for synthesizing this compound have laid the groundwork for the production of this and similar compounds. These routes are characterized by their straightforward, albeit sometimes harsh, reaction conditions and have been fundamental in the development of more refined synthetic protocols.
Alkylation Strategies for N-Benzylation of Iminodipropionic Acid
A primary and direct method for the synthesis of this compound involves the N-benzylation of 3,3'-iminodipropionic acid. This classical alkylation reaction typically utilizes a benzyl (B1604629) halide, such as benzyl chloride, as the benzylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
The general scheme for this reaction is as follows: HN(CH₂CH₂COOH)₂ + C₆H₅CH₂Cl → C₆H₅CH₂N(CH₂CH₂COOH)₂ + HCl
The choice of solvent and base is crucial for optimizing the reaction yield and purity of the product. While this method is direct, it can sometimes lead to the formation of quaternary ammonium (B1175870) salts as byproducts if the reaction conditions are not carefully controlled.
Amination Reactions in Propionic Acid Derivatization
Another classical approach involves the derivatization of propionic acid or its analogues, followed by an amination reaction. For instance, a halo-substituted propionic acid derivative can be reacted with benzylamine (B48309). This method builds the N-benzyl-iminodipropionic acid scaffold through the formation of carbon-nitrogen bonds.
For example, two equivalents of a 3-halopropionic acid derivative can react with benzylamine to yield the desired product. The reaction is often performed at elevated temperatures to facilitate the nucleophilic substitution.
C₆H₅CH₂NH₂ + 2 BrCH₂CH₂COOH → C₆H₅CH₂N(CH₂CH₂COOH)₂ + 2 HBr
This strategy offers versatility in introducing various substituents on the propionic acid backbone before the amination step. However, controlling the degree of alkylation on the benzylamine can be a challenge, potentially leading to a mixture of secondary and tertiary amine products.
Utilization of Ester Precursors with Subsequent Hydrolysis
To enhance solubility in organic solvents and potentially mitigate side reactions associated with the carboxylic acid groups, ester precursors of 3,3'-iminodipropionic acid are often employed. The synthesis begins with the N-benzylation of a dialkyl iminodipropionate, such as diethyl 3,3'-iminodipropionate, using a benzyl halide.
The resulting N-benzyl-3,3'-iminodipropionate diester is then subjected to hydrolysis, typically under acidic or basic conditions, to cleave the ester groups and yield the final dicarboxylic acid product. google.com This two-step process often provides higher yields and a cleaner product compared to the direct alkylation of the diacid. A patent describes the hydrolysis of N-benzyl azetidine-3-carboxylic acid methyl ester to N-benzyl azetidine-3-carboxylic acid using hot water. google.com
Table 1: Comparison of Classical Synthetic Routes
| Route | Starting Materials | Key Reaction | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Alkylation | 3,3'-Iminodipropionic acid, Benzyl halide | Nucleophilic Alkylation | Direct, one-step synthesis | Potential for over-alkylation, formation of byproducts |
| Amination | Benzylamine, 3-Halopropionic acid derivative | Nucleophilic Substitution | Versatility in starting materials | Difficulty in controlling the degree of alkylation |
| Ester Precursors | Dialkyl iminodipropionate, Benzyl halide | Alkylation followed by Hydrolysis | Higher yields, cleaner product, better solubility of intermediates | Multi-step process |
Advanced and Green Chemistry Methodologies for Synthesis
Catalytic Approaches for Benzyl Group Introduction
Modern synthetic chemistry has seen the rise of catalytic methods for the introduction of benzyl groups, which can offer milder reaction conditions and higher selectivity. For the synthesis of N-benzyl derivatives, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool. nih.gov For instance, palladium-catalyzed N-arylation or N-benzylation reactions can be employed. nsf.gov These methods often utilize a palladium catalyst in combination with a suitable ligand to facilitate the coupling of an amine with a benzyl halide or a related electrophile.
Furthermore, copper-catalyzed reactions have also been developed for the N-alkylation of amines. researchgate.net These catalytic systems can often operate under milder conditions than traditional methods and may offer a broader substrate scope. Research into enantioselective catalytic methods is also a significant area of interest for producing chiral analogues. nsf.gov
One-Pot Synthesis and Tandem Reactions for Scaffold Construction
To improve process efficiency and reduce waste, one-pot syntheses and tandem (or cascade) reactions are increasingly being explored. nih.gov These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
A potential one-pot approach for this compound could involve the in-situ formation of a reactive intermediate followed by its reaction with the other components. For example, a Michael addition of benzylamine to two equivalents of an acrylic acid derivative could be envisioned as a tandem reaction to construct the desired scaffold in a single step. Such processes are highly atom-economical and align with the principles of green chemistry. walisongo.ac.id
Table 2: Overview of Advanced Synthetic Methodologies
| Methodology | Key Features | Advantages | Potential Challenges |
|---|---|---|---|
| Catalytic Benzylation | Use of transition metal catalysts (e.g., Pd, Cu) | Milder reaction conditions, high selectivity, potential for asymmetric synthesis | Catalyst cost and removal, ligand sensitivity |
| One-Pot/Tandem Reactions | Multiple reaction steps in a single pot | Increased efficiency, reduced waste, atom economy | Optimization of reaction conditions for multiple steps |
Environmentally Benign Synthetic Pathways and Sustainable Chemistry Principles
The pursuit of environmentally friendly methods for synthesizing this compound aligns with the core tenets of sustainable chemistry. These strategies prioritize the reduction of hazardous waste, utilization of safer reagents and solvents, and optimization of energy efficiency. While specific literature on green synthesis for this exact compound is not abundant, general principles applicable to related amine and carboxylic acid derivatives are highly relevant.
Key aspects of sustainable chemistry in this context include:
Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. This often involves favoring addition reactions, such as the Michael addition of benzylamine to two equivalents of an acrylic acid derivative, which is the primary route to the this compound backbone.
Use of Safer Solvents: Efforts are made to replace traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or supercritical fluids. Syntheses of similar amino acids have been successfully conducted in aqueous media, significantly lowering the environmental impact. acs.org
Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric quantities. Developing efficient and recyclable catalysts, such as heterogeneous catalysts, can improve the sustainability of the synthesis.
Renewable Feedstocks: There is a growing interest in using bio-based starting materials. For instance, 3-hydroxypropionic acid, a potential precursor to acrylic acid, is considered a key platform chemical that can be derived from biological sources. rsc.org The sustainable production of propionic acid from lactic acid is also an area of active research. rsc.org
These principles guide the development of cleaner and more economical synthetic processes for this compound and its analogues.
Synthesis of Key Precursors and Intermediate Compounds
Preparation of 3,3'-Iminodipropionic Acid and its Protected Forms (e.g., N-Boc-Iminodipropionic Acid)
The core precursor, 3,3'-Iminodipropionic Acid, is a foundational building block. smolecule.comcymitquimica.com It is typically synthesized through the double Michael addition of ammonia (B1221849) to acrylic acid or its esters. This reaction provides the basic iminodipropionic acid structure. smolecule.com
For more complex syntheses, protecting the secondary amine is crucial to achieve selectivity. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose, yielding N-Boc-3,3'-iminodipropionic Acid. This intermediate is valuable as the Boc group can be readily removed under acidic conditions after other synthetic transformations have been completed. The protection reaction is generally straightforward, involving the treatment of 3,3'-Iminodipropionic Acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. rsc.orgnih.gov
| Reactant 1 | Reactant 2 | Base | Solvent | Key Advantage |
|---|---|---|---|---|
| 3,3'-Iminodipropionic Acid | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | Mild conditions, good yield. rsc.org |
Stereoselective Synthesis of this compound Chiral Analogues
Creating chiral analogues of this compound, where specific stereocenters are controlled, is essential for applications in asymmetric catalysis and pharmaceuticals. researchgate.net This requires stereoselective synthetic methods.
Common strategies for achieving stereoselectivity include:
Using Chiral Starting Materials: A powerful approach is to start with a readily available, enantiomerically pure molecule from the "chiral pool," such as an α-amino acid. nih.gov These natural building blocks can be chemically transformed to induce the desired stereochemistry in the final product. nih.gov
Asymmetric Catalysis: The use of chiral catalysts can direct a reaction to preferentially form one enantiomer over the other. For the synthesis of β-amino acids and their derivatives, methods like asymmetric Mannich reactions and conjugate additions catalyzed by chiral organocatalysts or metal complexes have been developed. organic-chemistry.orgwustl.edu
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to guide the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed.
While specific protocols for this compound are not extensively documented, the principles established for the stereoselective synthesis of other substituted amino acids are directly applicable. nih.govresearchgate.net For example, the condensation of N-protected β-aminoaldehydes with diazoacetates has been shown to produce substituted prolines with high stereoselectivity. nih.gov
Considerations for Process Development and Scalability in Research
Translating a laboratory synthesis to a large-scale industrial process requires careful planning and optimization to ensure safety, cost-effectiveness, and consistency. mdpi.comrsc.org Key factors for scaling up the synthesis of this compound include:
Cost and Availability of Raw Materials: The economic viability of the process depends heavily on the price of starting materials like benzylamine and an appropriate acrylic acid derivative.
Reaction Conditions: Optimizing parameters such as temperature, pressure, concentration, and reaction time is crucial. Reactions that can be performed at or near ambient conditions are generally preferred to reduce energy costs and the need for specialized high-pressure or high-temperature reactors. tandfonline.com
Solvent and Catalyst Management: The choice of solvent is critical. An ideal solvent is inexpensive, non-toxic, non-flammable, and easily recyclable. Similarly, if a catalyst is used, its efficiency, cost, and potential for recovery and reuse are major considerations. rsc.org
Work-up and Purification: Methods used for purification at the lab scale, such as column chromatography, are often not practical for large volumes. Developing robust, scalable purification techniques like crystallization, distillation, or extraction is essential. tandfonline.com
Process Safety and Environmental Impact: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is mandatory. The process must be designed to minimize the generation of hazardous waste and to comply with environmental regulations.
Automation and Control: Implementing automated process controls can enhance safety, improve batch-to-batch consistency, and reduce the potential for human error in a large-scale setting. nih.gov
| Consideration | Laboratory Scale (grams) | Industrial Scale (kilograms to tons) |
|---|---|---|
| Primary Goal | Proof of concept, purity, yield | Cost-efficiency, safety, throughput, consistency |
| Equipment | Glass flasks, magnetic stirrers | Large steel or glass-lined reactors, mechanical stirrers |
| Purification | Chromatography, simple crystallization | Recrystallization, distillation, extraction |
| Heat Transfer | Surface area to volume ratio is high; efficient | Surface area to volume ratio is low; requires careful management |
| Safety | Fume hood, personal protective equipment | Engineered controls, process safety management systems |
Chemical Reactivity and Mechanistic Investigations of N Benzyl 3,3 Iminodipropionic Acid
Reactivity Profiles of the Secondary Amine Functionality
The secondary amine in N-Benzyl-3,3'-iminodipropionic acid is a key functional group, characterized by the presence of a lone pair of electrons on the nitrogen atom and a single hydrogen atom. This configuration allows it to act as a nucleophile and a base, participating in a range of chemical reactions.
N-Alkylation, N-Acylation, and N-Derivatization Reactions
The secondary amine can be readily derivatized through reactions such as N-alkylation and N-acylation. N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents. For instance, the N-alkylation of amines with alcohols, often catalyzed by transition metal complexes, is a well-established atom-economical method for forming C-N bonds. nih.gov Catalytic systems utilizing iridium(III) or ruthenium(II) N-heterocyclic carbene (NHC) complexes have been shown to be effective for the N-alkylation of various amines with alcohols. nih.gov The proposed mechanism involves the initial formation of a metal-alkoxide complex, followed by β-hydride elimination to generate an aldehyde and a metal-hydride species. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal-hydride to yield the alkylated amine. nih.gov
N-acylation, the reaction with acylating agents like acid chlorides or anhydrides, converts the secondary amine into an amide. This reaction is fundamental in peptide synthesis and the creation of more complex molecular architectures. wikipedia.org
The benzyl (B1604629) group attached to the nitrogen is a common protecting group for amines in organic synthesis. nih.gov It can be removed under various conditions, most commonly through catalytic hydrogenation. Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation, which proceeds via hydrogenolysis to yield the deprotected amine and toluene. nih.gov The efficiency of this deprotection can be enhanced by the addition of acidic co-catalysts like niobic acid-on-carbon (Nb₂O₅/C), which can help mitigate catalyst poisoning by the amine product. nih.gov
Participation in Amine-Based Catalytic Systems
The amine functionality in this compound can also play a role in catalysis. The nitrogen's lone pair allows it to coordinate to metal centers, acting as a ligand in transition metal catalysis. This coordination is a crucial step in many catalytic cycles, including the aforementioned Pd/C-catalyzed hydrogenative deprotection, where the amine substrate coordinates to the palladium surface. nih.gov However, the strong coordination of amines to the catalyst can sometimes lead to catalyst deactivation or poisoning, a challenge that often requires specific reaction conditions or additives to overcome. nih.gov
In reactions like the N-alkylation of amines with alcohols catalyzed by NHC-metal complexes, the amine acts as a substrate that enters the catalytic cycle. nih.gov The inherent reactivity of the secondary amine in this compound suggests its potential to participate in similar catalytic systems, either as a ligand scaffold or as a reactive component.
Carboxylic Acid Group Reactivity and Functionalization
The two carboxylic acid groups in this compound are versatile handles for a wide array of chemical modifications. These acidic functionalities can be converted into esters, amides, and other derivatives, significantly expanding the synthetic utility of the parent molecule.
Esterification, Amidation, and Peptide Coupling Reactions
Esterification, the reaction of the carboxylic acid groups with alcohols, can be achieved under acidic or basic conditions. Enzymatic methods, for example using lipases like Candida antarctica lipase (B570770) B (CALB), also provide a green and selective route to esters such as benzyl propionate. researchgate.net
Amidation, the formation of an amide bond, is one of the most important reactions of carboxylic acids. wikipedia.org This can be accomplished by reacting the carboxylic acid with an amine. Due to the relatively low reactivity of free carboxylic acids, the reaction often requires high temperatures or the use of a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). wikipedia.orgresearchgate.net These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. To increase efficiency and prevent side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. researchgate.net
Catalytic methods for direct amidation that generate only water as a byproduct are of significant interest from a green chemistry perspective. wikipedia.org Boric acid has been shown to catalyze the direct condensation of carboxylic acids and amines at elevated temperatures, often with the removal of water using a Dean-Stark trap. wikipedia.org
This reactivity is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. researchgate.net The carboxylic acid groups of this compound can thus be coupled with amino acids or peptides, using standard peptide coupling protocols to create more complex peptidic structures.
| Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Acid Chloride Route | Oxalyl chloride or Thionyl chloride, then amine | Highly reactive, but has poor functional group compatibility and atom economy. | wikipedia.org |
| Coupling Reagent Route | DCC or EDC, often with HOBt, and amine | Milder conditions, better functional group compatibility, but still poor atom economy due to the stoichiometric use of the coupling reagent. | wikipedia.orgresearchgate.net |
| Catalytic Condensation | Boric acid, heat, water removal | Generates only water as a byproduct, making it a greener alternative. | wikipedia.org |
Anhydride and Acid Chloride Formation for Further Derivatization
For enhanced reactivity, the carboxylic acid groups can be converted into more powerful electrophiles, such as acid chlorides or acid anhydrides. Acid chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). wikipedia.org These acid chlorides are highly reactive intermediates that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, providing a robust method for forming amides, esters, and ketones, respectively. wikipedia.org
Mixed anhydrides can also be formed, for example, by reacting the carboxylic acid with an acid chloride like pivaloyl chloride in the presence of a base such as triethylamine. These mixed anhydrides are also effective acylating agents, often used in peptide synthesis to avoid the side reactions sometimes associated with other methods. The formation of these activated intermediates is a key strategy for the subsequent functionalization of the this compound scaffold.
Intramolecular Cyclization and Ring-Closing Reactions of this compound Derivatives
The bifunctional nature of this compound, possessing both a nucleophilic nitrogen center and two electrophilic carboxylic acid groups (or their activated derivatives), creates the potential for intramolecular reactions to form heterocyclic structures.
A significant potential cyclization pathway for this compound involves the formation of a 2,6-diketopiperazine. Diketopiperazines (DKPs) are a class of cyclic peptides, and the 2,6-isomers can be derived from the cyclization of N-substituted iminodiacetic acids. wikipedia.org By activating the two carboxylic acid groups of this compound (for example, by converting them to esters or acid chlorides), an intramolecular double amidation could be induced. This would involve the central nitrogen atom's lone pair attacking the activated carbonyl carbons, leading to the formation of a six-membered heterocyclic ring with two amide bonds. The synthesis of N-substituted DKPs via the intramolecular cyclization of precursors based on iminodiacetic acid has been reported as a facile and efficient method.
Another possibility is the formation of β-lactams (azetidin-2-ones), which are four-membered cyclic amides. nih.gov While the direct formation from this compound is less straightforward, derivatives of this compound could be designed to undergo cyclization. For example, if one of the propionic acid arms were modified to contain a leaving group at the β-position relative to the nitrogen, intramolecular nucleophilic substitution could lead to the formation of a β-lactam ring. The Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine is a classic method for β-lactam synthesis, highlighting the diverse strategies available for forming these strained rings. nih.gov
The general principle of intramolecular cyclization is a powerful tool in organic synthesis for constructing complex ring systems. researchgate.net For a molecule like this compound, activating the carboxylic acids and then promoting intramolecular reaction with the central amine presents a viable strategy for creating novel heterocyclic scaffolds, such as N-benzyl-2,6-piperidinedione.
| Potential Cyclic Product | Precursor/Reaction Type | Description | Reference |
|---|---|---|---|
| N-Benzyl-2,6-diketopiperazine | Intramolecular double amidation | Formed by the cyclization of the two activated carboxylic acid arms with the central secondary amine. | wikipedia.org |
| β-Lactam derivatives | Intramolecular nucleophilic substitution / Cycloaddition | Could be formed from specifically functionalized derivatives of the parent acid. | nih.gov |
Mechanistic Pathways of Novel Transformations Involving the Compound
A thorough review of scientific databases indicates a lack of specific studies on the mechanistic pathways of novel transformations involving the this compound framework. While research exists on the reactivity of related N-benzyl compounds and other dicarboxylic acids, direct extrapolation to this specific molecule is not scientifically rigorous. nih.govscirp.orgmdpi.com
Currently, there are no detailed research findings or published data on carbon-carbon bond forming reactions where this compound serves as the core framework. The potential for this molecule to participate in such reactions, for example, through activation of the positions alpha to the carboxyl groups or at the benzylic position, remains an unexplored area of research. Mechanistic studies detailing the intermediates, transition states, and kinetic profiles of such reactions are absent from the available literature.
Similarly, investigations into the functionalization of the nitrogen atom within the this compound molecule are not documented in scientific papers. The tertiary amine functionality presents a potential site for various transformations, including but not limited to, oxidation, quaternization, or the formation of metal complexes. However, without experimental or theoretical studies, any discussion of mechanistic pathways would be purely speculative. Research on the synthesis and antioxidant activity of other nitrogen-containing compounds, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, highlights the type of investigations that are yet to be performed on this compound. mdpi.com
Acid-Base Equilibria and Protonation States in Solution
A comprehensive understanding of a molecule's behavior in solution is predicated on knowledge of its acid-base properties, specifically its pKa values. These values dictate the charge state of the molecule at a given pH, which in turn influences its solubility, reactivity, and biological interactions.
There is no specific experimental or computationally derived data for the acid dissociation constants (pKa) of this compound in the published literature. The molecule possesses two carboxylic acid groups and a tertiary amine, suggesting it can exist in multiple protonation states. The pKa values would quantify the pH ranges in which each of these states predominates. General methods for pKa determination, such as potentiometric titration and computational models, could be applied to this compound to fill this data gap. nih.govsrce.hrorganicchemistrydata.org
Table 1: Predicted Protonation States of this compound
| pH Range | Dominant Species | Structure |
| Highly Acidic (pH < pKa₁) | Fully Protonated (Cationic) | Image of fully protonated structure |
| Moderately Acidic (pKa₁ < pH < pKa₂) | Zwitterionic/Monoprotonated | Image of zwitterionic structure |
| Mildly Basic (pKa₂ < pH < pKa₃) | Monoanionic | Image of monoanionic structure |
| Highly Basic (pH > pKa₃) | Dianionic | Image of dianionic structure |
Note: The pKa values and the precise structures of the protonated species are hypothetical due to the absence of experimental data.
Derivatives and Structural Modifications of N Benzyl 3,3 Iminodipropionic Acid
Modifications on the N-Benzyl Moiety
Aromatic Substitutions on the Benzyl (B1604629) Ring and Electronic Effects
The aromatic ring of the benzyl group is amenable to electrophilic substitution reactions, allowing for the introduction of a wide array of functional groups. The nature and position of these substituents can modulate the electron density of the aromatic ring and, by extension, the properties of the entire molecule. For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the reactivity and interaction profile of the compound.
While specific research on the aromatic substitution of N-benzyl-3,3'-iminodipropionic acid is not extensively documented in publicly available literature, the principles of organic synthesis allow for predictable outcomes. The table below illustrates potential substitutions and their expected electronic effects.
| Substituent (Position) | Type | Expected Electronic Effect on the Benzyl Ring |
| -NO₂ (para) | Electron-Withdrawing | Decreases electron density |
| -Cl (para) | Electron-Withdrawing | Decreases electron density |
| -OCH₃ (para) | Electron-Donating | Increases electron density |
| -CH₃ (para) | Electron-Donating | Increases electron density |
The introduction of these substituents can influence the molecule's interaction with biological targets or its performance in material science applications by altering parameters such as pKa, polarity, and potential for hydrogen bonding.
Bioisosteric Replacements of the Benzyl Group
In medicinal chemistry, the concept of bioisosterism, which involves the substitution of a molecular fragment with another that retains similar biological activity, is a common strategy. The benzyl group in this compound can be replaced with various bioisosteres to potentially enhance desired properties while minimizing unwanted effects.
Common bioisosteric replacements for a phenyl ring include other aromatic systems or even non-aromatic cyclic structures. For example, replacing the benzyl group with a pyridylmethyl group introduces a nitrogen atom into the aromatic ring, which can act as a hydrogen bond acceptor and alter the compound's solubility and metabolic stability. Other heterocyclic rings such as thiophene (B33073) or furan (B31954) can also serve as bioisosteres, each imparting unique electronic and steric properties.
The following table presents some potential bioisosteric replacements for the benzyl group and the rationale for their use.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Benzyl | Pyridylmethyl | Introduces a hydrogen bond acceptor, potentially improving solubility and metabolic profile. |
| Benzyl | Thienylmethyl | Alters electronic properties and steric profile; may enhance interactions with specific biological targets. |
| Benzyl | Cyclohexylmethyl | Removes aromaticity, increasing the three-dimensional character of the molecule and potentially improving metabolic stability. |
Functionalization of the Propionic Acid Chains
The two propionic acid chains offer further opportunities for structural modification, which can influence the molecule's size, shape, and flexibility.
Variation in Chain Length and Introduction of Aliphatic Substituents
Altering the length of the carboxylic acid chains, for example, by synthesizing analogs with acetic or butyric acid chains, would directly impact the geometry and spacing of the terminal carboxyl groups. This could be crucial for applications where precise positioning of these functional groups is required.
Furthermore, the introduction of aliphatic substituents on the propionic acid backbone could create chiral centers and introduce steric bulk, which can be important for stereospecific interactions. However, specific studies detailing these modifications on this compound are not readily found in the surveyed scientific literature.
Incorporation of Additional Heteroatoms or Functional Groups
The incorporation of heteroatoms such as oxygen or sulfur into the propionic acid chains could introduce new hydrogen bonding capabilities and alter the polarity of the molecule. For example, the synthesis of ether or thioether linkages within the chains could be explored. While theoretically possible, documented examples of such modifications on this compound are scarce.
Synthesis and Characterization of Ester and Amide Derivatives
The carboxylic acid functional groups are readily converted into a variety of derivatives, with esters and amides being the most common. These reactions are typically straightforward and can be achieved under standard laboratory conditions.
The esterification of this compound can be accomplished by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The synthesis of diesters is expected, given the presence of two carboxylic acid groups. For instance, reaction with methanol (B129727) would yield the dimethyl ester.
Amide formation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly form the amide bond between the carboxylic acid and an amine.
The synthesis of various ester and amide derivatives would significantly broaden the chemical space of compounds derived from this compound. The table below provides examples of potential ester and amide derivatives.
| Derivative Type | Reactant | Potential Product Name |
| Ester | Methanol | Dimethyl N-benzyl-3,3'-iminodipropionate |
| Ester | Ethanol | Diethyl N-benzyl-3,3'-iminodipropionate |
| Amide | Ammonia (B1221849) | N-benzyl-3,3'-iminodipropionamide |
| Amide | Aniline | N¹,N¹'-(N-benzyl-3,3'-iminodipropanoyl)dianiline |
Characterization of these new derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures.
Polymeric and Oligomeric Constructs Incorporating this compound
The bifunctional nature of this compound, featuring two carboxylic acid groups and a tertiary amine, makes it a candidate for incorporation into polymeric and oligomeric structures. The carboxylic acid moieties can readily undergo reactions to form amide or ester linkages, which are fundamental to the creation of various polymer backbones.
For instance, the reaction of the dicarboxylic acid with diamines can lead to the formation of polyamides. Similarly, reaction with diols can yield polyesters. The benzyl group on the nitrogen atom introduces a hydrophobic and sterically bulky component to the polymer chain, which can influence the physical properties of the resulting material, such as its solubility, thermal stability, and mechanical strength.
While specific examples of polymers derived directly from this compound are not extensively detailed in the provided search results, the principles of polymer chemistry suggest its utility as a monomer. The tertiary amine functionality within the backbone can also serve as a site for further chemical modification or as a point of interaction with other molecules, potentially leading to materials with interesting pH-responsive or catalytic properties.
Stereochemical Analysis and Resolution of Chiral Derivatives
While this compound itself is an achiral molecule, its derivatives can possess stereocenters, leading to the existence of enantiomers and diastereomers. For example, modification of the propionic acid side chains or the benzyl group could introduce chirality.
The synthesis of specific enantiomers or diastereomers generally requires either starting from a chiral precursor or employing a stereoselective reaction. For instance, if a chiral amine or a chiral carboxylic acid derivative is used in the synthesis of a more complex molecule containing the this compound framework, the resulting product will be chiral.
A common strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For example, in the synthesis of related compounds like N-benzyl-3-methylamino-4-methylpiperidine, a chiral resolution step using an agent like L-Di-p-toluoyltartaric acid (L-DTTA) was employed to separate the desired stereoisomer. researchgate.net This highlights a general approach that could be adapted for chiral derivatives of this compound.
Chiral Induction:
Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction. This can be achieved by using a chiral catalyst, a chiral auxiliary, or a chiral solvent that influences the transition state of the reaction. For example, the use of enantiopure camphorsulfonic acid has been shown to induce homochirality in the formation of three-dimensional coordination polymers from achiral precursors. rsc.org This principle could be applied to reactions involving this compound derivatives to direct the formation of a specific stereoisomer.
Chiral Separation (Resolution):
When a racemic mixture (a 1:1 mixture of enantiomers) is produced, various techniques can be employed to separate the individual enantiomers. This process is known as chiral resolution. Common methods include:
Formation of Diastereomeric Salts: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization or chromatography.
Chiral Chromatography: This is a powerful and widely used technique for separating enantiomers. mdpi.com It involves the use of a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. mdpi.comjiangnan.edu.cn The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly common and effective for a wide range of chiral compounds. jiangnan.edu.cnchiraltech.com
Kinetic Resolution: In this method, the enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. For example, the kinetic resolution of nitrogen heterocycles has been achieved using chiral organolithium chemistry. whiterose.ac.uk
The selection of a suitable chiral separation method depends on the specific properties of the compound and the scale of the separation required. sci-hub.ru For analytical purposes, chiral HPLC is often the method of choice due to its high efficiency and sensitivity. mdpi.com For preparative or large-scale separations, crystallization of diastereomeric salts or preparative chiral chromatography are more common. sci-hub.rumdpi.com
Advanced Applications of N Benzyl 3,3 Iminodipropionic Acid in Chemical and Biological Systems
Role in Advanced Organic Synthesis
The structural framework of N-benzyl-3,3'-iminodipropionic acid is representative of the broader class of N-benzyl compounds, which are pivotal in modern organic synthesis. These structures offer a versatile platform for constructing intricate molecular architectures.
As a Versatile Building Block in Complex Molecule Synthesis
The N-benzyl motif is a key component in a variety of molecular building blocks used to create complex, drug-like molecules. While direct applications of this compound as a building block are not extensively detailed, related N-benzyl structures are fundamental in several synthetic strategies. For instance, diversely protected tetrazole aldehydes containing a benzyl (B1604629) group serve as innovative building blocks. nih.gov This approach allows the tetrazole group, a bioisostere for carboxylic acid, to be incorporated into multicomponent reactions, facilitating the creation of complex molecular libraries. nih.gov
Similarly, benzyl β-D-glucopyranoside derivatives are crucial building blocks for synthesizing complex glycans, such as those found in human milk. researchgate.net The synthesis of these molecules often requires regioselective protection strategies to access specific derivatives needed for glycosylation reactions. researchgate.net In the realm of polymer chemistry, methodologies have been developed for creating multiblock polymers where ω-chain-end-benzyl chloride-functionalized polymers act as key intermediates in linking different polymer chains. mdpi.com Furthermore, the palladium-catalyzed asymmetric synthesis of 3-benzyl isoindolinones demonstrates the use of enamides to construct amide derivatives bearing quaternary stereocenters, highlighting the utility of benzyl groups in advanced catalytic processes. rsc.org
Applications as a Ligand or Auxiliary in Asymmetric Transformations
In the field of asymmetric catalysis, where the synthesis of a specific stereoisomer of a chiral molecule is desired, ligands play a crucial role in controlling the stereochemical outcome of a reaction. Compounds containing nitrogen and phosphorus atoms are particularly effective as ligands. Novel seven-membered cyclic imine-based 1,3-P,N ligands, known as "cycloiminophosphanes," have been synthesized and studied for their coordination chemistry and catalytic performance. nih.gov These ligands possess flexible, non-isomerizable rings and exhibit high basicity, setting them apart from previously known iminophosphanes. nih.gov The development of chiral versions of these P,N ligands, for example by starting from inexpensive terpenoids like l-menthone, is valuable for asymmetric induction in catalysis. nih.gov While the direct use of this compound as a ligand is not specified, its structural elements are consistent with those found in effective chiral ligands used in asymmetric transformations, such as the synthesis of chiral bicyclic compounds via copper-catalyzed cycloaddition reactions. google.com
Contributions to Medicinal Chemistry and Drug Discovery
The N-benzyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds designed for therapeutic and diagnostic purposes. Its derivatives have shown promise as anticancer, antimicrobial, and antimalarial agents, as well as components in advanced medical imaging.
Design and Synthesis of Bioactive Analogues (e.g., potential anticancer, antimicrobial, antimalarial agents)
The versatility of the N-benzyl scaffold allows for the synthesis of a wide array of bioactive analogues.
Anticancer Potential: Derivatives of the N-benzyl structure have been investigated for their anticancer properties. For example, N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic, has been shown to inhibit the growth of human leukemia U937 cells. nih.gov This compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through both extrinsic and intrinsic pathways, suggesting its potential as a novel anticancer agent. nih.gov
Antimicrobial Activity: Numerous N-benzyl derivatives have demonstrated significant antimicrobial activity. Synthesized N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides show high activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nuph.edu.uaresearchgate.net Similarly, newly synthesized N-benzyl-3-indole derivatives, specifically hydrazinecarbothioamides, exhibited good antimicrobial activity against various microbes. ekb.eg Studies on benzyl bromides and their corresponding chalcone (B49325) derivatives also revealed that the benzyl bromide compounds have strong antibacterial and antifungal properties. nih.gov The antimicrobial effect is often influenced by the substituents on the benzyl ring, with research indicating that derivatives with no substituents or small groups tend to have higher activity. researchgate.net
Table 1: Antimicrobial Activity of Selected N-Benzyl Derivatives
| Compound Class | Target Organism(s) | Key Research Findings | Citations |
|---|---|---|---|
| N-(benzyl)-thieno[2,3-d]pyrimidines | S. aureus, B. subtilis | Showed good activity; derivatives without substituents or with small para-substituents on the benzene (B151609) ring were more active. | nuph.edu.uaresearchgate.net |
| N-benzyl-3-indole derivatives | S. aureus, E. coli, C. albicans, A. niger | Hydrazinecarbothioamide derivatives showed good antimicrobial activities toward all tested microbes. | ekb.eg |
| Benzyl bromides | Gram-positive bacteria (S. aureus, S. pyogenes), Fungi | Demonstrated strong antibacterial and antifungal properties compared to related ketone and chalcone derivatives. | nih.gov |
| (+)-Neoisopulegol-Based O-Benzyl Derivatives | B. subtilis, S. aureus, C. albicans, C. krusei | Di-O-benzyl-substituted derivatives exerted potent bactericidal and fungicidal activities at low concentrations. | mdpi.com |
Antimalarial Activity: The development of new drugs against malaria is critical due to widespread resistance. malariaworld.org The N-benzyl scaffold is a key feature in promising antimalarial candidates. A series of p-substituted benzyl thiazinoquinone derivatives have been designed and tested against Plasmodium falciparum strains. malariaworld.orgmdpi.com Another potent class of compounds is the 3-benzylmenadiones. Notably, 6-fluoro–plasmodione, a derivative of this class, was found to be the most potent, reducing parasitemia by 50% in a murine model after oral administration. nih.gov These compounds act rapidly against the parasite's blood stages and show potential for use in combination therapies. nih.gov
Development of Radiopharmaceuticals and Imaging Agents (e.g., PD-L1 imaging ligands)
Non-invasive imaging of biological markers is crucial for disease diagnosis and monitoring treatment. Programmed death-ligand 1 (PD-L1) is a key biomarker in cancer immunotherapy. mdpi.com Positron Emission Tomography (PET) imaging of PD-L1 can help predict and monitor responses to treatment. nih.gov
To achieve this, targeting molecules are labeled with radioisotopes. Affibody molecules, such as Z(PD-L1), have been radiolabeled with Fluorine-18 (¹⁸F) and Gallium-68 (⁶⁸Ga) to measure PD-L1 expression in brain tumors. nih.govmdpi.com These radioconjugates can effectively distinguish between tumors with high and low PD-L1 expression and are cleared rapidly from normal tissues, allowing for high-contrast imaging. nih.govmdpi.com While this compound itself is not the imaging agent, its core structure is representative of the types of scaffolds that can be modified and conjugated with chelators (like NOTA or DOTA) and radioisotopes to create such advanced imaging agents. mdpi.comnih.gov The design of these agents often involves optimizing their pharmacokinetic properties for clearer imaging and lower radiation doses to the patient. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Scaffold
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to drug design. For N-benzyl derivatives, SAR studies have provided critical insights.
In the development of antimalarial thiazinoquinones, it was found that the antiplasmodial activity was influenced more by the resonance effect of substituents on the benzyl ring than by their inductive effect. malariaworld.orgmdpi.com For antimicrobial thieno[2,3-d]pyrimidines, SAR studies revealed that unsubstituted or small-substituted benzyl groups are beneficial for activity. researchgate.net
Similarly, for N9-benzyl-substituted pyrimido[2,1-f]purinediones, which are investigated as adenosine (B11128) receptor antagonists, the nature of the substituents on the benzyl ring and the groups at other positions on the purine (B94841) core determine the compound's affinity and selectivity for A1 and A2A adenosine receptor subtypes. nih.govresearchgate.net For example, introducing an o-methoxy substituent on the benzyl ring of a 1,3-dimethyl derivative resulted in a compound with high selectivity for the A2A receptor, whereas a m-chlorobenzyl substituent on a 1,3-dipropyl derivative yielded a potent A1 receptor ligand. nih.govresearchgate.net These studies guide the rational design of more potent and selective therapeutic agents.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings for N-Benzyl Derivatives
| Compound Class | Biological Target | Key SAR Findings | Citations |
|---|---|---|---|
| Benzyl Thiazinoquinones | Plasmodium falciparum | Antiplasmodial activity is influenced by the resonance effect of the substituent at the para position of the benzyl ring, not the inductive effect. | malariaworld.orgmdpi.com |
| N-(benzyl)-thieno[2,3-d]pyrimidines | Bacteria (S. aureus, B. subtilis) | Unsubstituted or small substituents (e.g., methyl, methoxyl) in the para-position of the benzene ring are beneficial for antimicrobial activity. | researchgate.net |
| N9-benzyl-pyrimido[2,1-f]purinediones | Adenosine A1/A2A Receptors | Substituents on the benzyl ring and alkyl groups on the purine core dictate affinity and selectivity. An o-methoxybenzyl group favored A2A selectivity, while an m-chlorobenzyl group favored A1 affinity. | nih.govresearchgate.net |
Prodrug Design and Delivery Strategies Utilizing Carboxylic Acid Functionalities
The presence of two carboxylic acid groups in this compound makes it a candidate for carrier-linked prodrug strategies. mdpi.com In this approach, a pharmacologically active drug is chemically linked to a carrier molecule, such as this compound, to improve the drug's physicochemical or pharmacokinetic properties. The carboxylic acid moieties can be esterified with a hydroxyl or thiol group of a parent drug, forming a biodegradable ester linkage. This linkage is designed to be stable during drug administration and distribution but is cleaved in vivo by esterase enzymes to release the active drug at the target site.
This strategy can be particularly useful for drugs with poor water solubility, as the introduction of the dicarboxylic acid carrier can enhance aqueous solubility and dissolution rates. Furthermore, the benzyl group may influence the lipophilicity of the resulting prodrug, potentially improving its ability to permeate biological membranes. The design of such prodrugs aims to achieve a balance between aqueous solubility and membrane permeability to optimize oral bioavailability. mdpi.com
While the conceptual basis for using dicarboxylic acids in prodrug design is well-established, specific studies detailing the use of this compound as a promoiety in clinically evaluated or commercially available drugs are not extensively documented in publicly available literature. The successful application of this strategy would depend on a range of factors, including the stability of the prodrug in different physiological environments and the efficiency of enzymatic cleavage to release the parent drug.
Applications in Materials Science and Polymer Chemistry
The unique trifunctional structure of this compound, with its two carboxylic acid groups and a tertiary amine, makes it a versatile building block in materials science and polymer chemistry.
Integration into Polymeric Architectures and Dendritic Structures
This compound can be utilized as a monomer or a branching unit in the synthesis of various polymeric architectures. The dicarboxylic acid functionality allows for its incorporation into polyesters and polyamides through condensation polymerization reactions. The tertiary amine can remain as a pendant group along the polymer chain, imparting specific properties such as pH-responsiveness or the ability to coordinate with metal ions.
Bioconjugate Chemistry and Surface Functionalization for Biomedical Applications
The carboxylic acid groups of this compound are readily available for bioconjugation reactions. sigmaaldrich.com Using standard coupling chemistries, such as carbodiimide-mediated reactions, these groups can be covalently linked to amine or hydroxyl functionalities on biomolecules like proteins, peptides, or nucleic acids. This allows for the attachment of the benzyl-iminodipropionic acid moiety to a biological entity, potentially modifying its properties or providing a handle for further functionalization.
Furthermore, these carboxylic acid groups can be used to functionalize the surfaces of various materials for biomedical applications. For instance, surfaces of metallic or polymeric biomaterials can be modified to present carboxylic acid groups, which can then be used to immobilize bioactive molecules, improve biocompatibility, or control cell adhesion. The benzyl group may also play a role in modulating the surface properties, such as hydrophobicity.
Investigations in Biochemical and Biological Systems
The structural features of this compound and its derivatives suggest potential interactions with various biological systems, including transport proteins and enzymes.
Interactions with Biological Transport Systems (e.g., ABC transporters as potential substrates)
ATP-binding cassette (ABC) transporters are a large family of membrane proteins responsible for the translocation of a wide variety of substrates across cellular membranes. nih.gov Some ABC transporters are involved in multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. nih.gov The interaction of small molecules with these transporters can be complex, with some acting as substrates and others as inhibitors. nih.gov
Given the presence of both hydrophobic (benzyl group) and charged (dicarboxylic acid) moieties, this compound or its derivatives could potentially interact with the substrate-binding sites of ABC transporters. However, specific studies investigating this compound as a substrate or modulator of ABC transporters are lacking in the available scientific literature. Such investigations would be necessary to determine if this compound is transported by or inhibits the function of these important proteins.
Enzyme Inhibition or Modulation Studies of Derived Compounds
The core structure of this compound can serve as a scaffold for the synthesis of novel enzyme inhibitors. By modifying the carboxylic acid groups or the benzyl ring, a library of derivatives can be generated and screened for inhibitory activity against various enzymes. For example, derivatives of N-benzyl compounds have been investigated for their potential to inhibit enzymes such as DNA gyrase. ekb.eg
A study on 2-Benzyl-3,4-iminobutanoic acid, a compound with some structural similarities to a fragment of this compound, demonstrated competitive inhibitory activity against carboxypeptidase A. nih.gov This suggests that benzyl-containing acid derivatives can be designed to interact with the active sites of metalloenzymes. However, direct studies on the enzyme inhibitory or modulatory activities of compounds specifically derived from this compound are not prominently featured in the current body of scientific research.
Cell-Based Assays and Biological Profiling (e.g., cytotoxicity assessments)
No research findings on the cytotoxicity or other cell-based assays of this compound are available in the reviewed literature.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of a chemical compound. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
A complete structural analysis of N-Benzyl-3,3'-iminodipropionic Acid would begin with one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule. Key expected resonances would include:
Aromatic Protons: Signals corresponding to the protons on the benzyl (B1604629) group's phenyl ring, typically appearing in the downfield region (approximately 7.2-7.5 ppm). The multiplicity of these signals would depend on the substitution pattern and coupling between adjacent protons.
Benzyl CH₂ Protons: A singlet or a pair of doublets (if diastereotopic) for the two protons of the benzylic methylene group, adjacent to the nitrogen atom.
Propionic Acid CH₂ Protons: Signals for the four methylene groups of the two propionic acid chains. The protons alpha and beta to the nitrogen and the carboxylic acid groups would exhibit characteristic chemical shifts and coupling patterns (likely triplets or more complex multiplets).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Expected signals would include:
Carbonyl Carbons: Resonances for the carboxylic acid carbonyl carbons, typically found in the most downfield region of the spectrum (around 170-180 ppm).
Aromatic Carbons: Signals for the carbons of the phenyl ring.
Benzyl CH₂ Carbon: The signal for the benzylic methylene carbon.
Propionic Acid CH₂ Carbons: Resonances for the methylene carbons of the propionic acid chains.
A detailed analysis would involve the precise determination of chemical shifts (δ) in parts per million (ppm), the integration of proton signals to determine the relative number of protons, and the analysis of spin-spin coupling constants (J) in Hertz (Hz) to establish connectivity between neighboring protons.
Interactive Data Table: Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H | 7.2 - 7.5 | Multiplet | |
| Benzyl-CH₂ | ~ 3.6 | Singlet | |
| N-(CH₂CH₂COOH)₂ | ~ 2.8 - 3.2 | Multiplet | |
| N-(CH₂CH₂COOH)₂ | ~ 2.4 - 2.7 | Multiplet |
Interactive Data Table: Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| C=O | 170 - 180 |
| Aromatic-C | 125 - 140 |
| Benzyl-CH₂ | 50 - 60 |
| N-(CH₂CH₂COOH)₂ | 45 - 55 |
| N-(CH₂CH₂COOH)₂ | 30 - 40 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity within the propionic acid chains and the assignment of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which is essential for determining the three-dimensional conformation of the molecule in solution.
For molecules with stereocenters, advanced NMR techniques are employed for stereochemical assignment. While this compound itself is achiral, derivatives or related chiral compounds would require such analysis. This involves a detailed examination of coupling constants, which are sensitive to the dihedral angles between coupled nuclei, and the use of NOESY to determine through-space interactions that are dependent on the stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This allows for the determination of the elemental formula of this compound (C₁₃H₁₇NO₄), as the measured exact mass can be matched to a unique elemental composition. The theoretical exact mass of the protonated molecule [M+H]⁺ is 252.1230 Da.
Interactive Data Table: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₁₈NO₄⁺ | 252.1230 |
| [M+Na]⁺ | C₁₃H₁₇NNaO₄⁺ | 274.1050 |
| [M-H]⁻ | C₁₃H₁₆NO₄⁻ | 250.1085 |
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to elucidate the fragmentation pathways.
For this compound, characteristic fragmentation patterns would be expected:
Loss of a Propionic Acid Moiety: A common fragmentation would likely involve the loss of a propionic acid group (-CH₂CH₂COOH).
Formation of a Benzyl Cation: Cleavage of the benzyl-nitrogen bond could lead to the formation of the stable benzyl cation (C₇H₇⁺) at m/z 91.
Decarboxylation: The loss of carbon dioxide (-CO₂) from the carboxylic acid groups is another plausible fragmentation pathway.
A detailed MS/MS study would map out these and other fragmentation routes, providing valuable structural confirmation.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. westmont.edu These techniques measure the vibrational modes of a sample, providing a unique spectral fingerprint. westmont.edu While IR spectroscopy depends on changes in the dipole moment of a molecule, Raman spectroscopy is based on changes in its polarizability. westmont.edu
For this compound, the key functional groups are the carboxylic acid (-COOH), the tertiary amine (-N-), and the benzyl group (C₆H₅CH₂-). The expected vibrational frequencies for these groups are summarized in the table below. The analysis of IR and Raman spectra allows for the confirmation of these structural features. For instance, the carboxylic acid group would be identified by a broad O-H stretching band in the IR spectrum and a sharp C=O stretching peak. The presence of the benzyl group is confirmed by characteristic C-H stretching and bending vibrations of the aromatic ring.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak or not observed |
| Carboxylic Acid | C=O stretch | 1760-1690 (strong) | 1760-1690 (medium) |
| Carboxylic Acid | C-O stretch | 1320-1210 | 1320-1210 |
| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 (strong) |
| Aromatic Ring | C=C stretch | 1600-1450 (multiple bands) | 1600-1450 (strong) |
| Alkyl C-H | C-H stretch | 2990-2850 | 2990-2850 (strong) |
Note: The data in this table is based on typical vibrational frequencies for the respective functional groups and serves as an illustrative guide. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov The technique involves directing an X-ray beam onto a single crystal of the substance. nih.gov The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the positions and intensities of these spots, a detailed map of the electron density within the crystal can be calculated. nih.gov This map is then used to build and refine a three-dimensional model of the molecule. nih.gov
A successful X-ray crystallographic analysis of this compound would provide unambiguous information on:
Molecular Conformation: The exact spatial orientation of the benzyl group relative to the dipropionic acid chains.
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.
Crystal Packing: How individual molecules of this compound arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding between the carboxylic acid groups.
While specific crystallographic data for this compound is not publicly available, studies on similar molecules, such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, demonstrate the power of this technique to establish detailed structural features, including the conformation of piperidine rings and the equatorial or axial orientation of substituents. researchgate.netresearchgate.net
Table 2: Potential Crystallographic Data Obtainable for this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). nih.gov |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles (°) | Angles formed by three connected atoms (e.g., O-C=O, C-N-C). |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatography is an essential tool for the separation, purification, and purity assessment of chemical compounds. The choice of technique depends on the properties of the analyte, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for analyzing and purifying non-volatile or thermally sensitive compounds like this compound. researchgate.net The method involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte between the two phases.
For this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol (B129727). The inclusion of an acid, such as formic or acetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and retention.
HPLC can be used for two primary purposes:
Analytical HPLC: Employs narrow columns and low flow rates to quantify the compound and determine its purity with high resolution. Purity levels exceeding 95% are often achievable and verifiable with this method. researchgate.net
Preparative HPLC: Uses larger columns and higher flow rates to isolate and purify larger quantities of the target compound from reaction mixtures or impurities. researchgate.netresearchgate.net
Table 3: Illustrative RP-HPLC Conditions for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net this compound, being a dicarboxylic acid, has a high melting point (158-160°C) and low volatility, making it unsuitable for direct GC analysis. boropharm.comnewhavenpharma.com
To analyze this compound by GC, a chemical derivatization step is required to convert the non-volatile acid into a more volatile derivative. A common method is esterification, for example, reacting the carboxylic acid groups with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding diester. This derivative will have a significantly lower boiling point and can be readily analyzed by GC.
The GC analysis, often coupled with a mass spectrometer (GC-MS), would allow for:
Purity Assessment: Determining the purity of the derivatized sample. Some suppliers specify purity of at least 98% as determined by GC. calpaclab.com
Identification of Impurities: The mass spectrometer provides structural information on any separated impurities.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Acetic Acid |
Theoretical and Computational Investigations of N Benzyl 3,3 Iminodipropionic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying molecules of the size of N-Benzyl-3,3'-iminodipropionic acid.
DFT studies can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms (conformation) by finding the minimum energy structure. For this compound, this would involve analyzing the orientation of the benzyl (B1604629) group and the two propionic acid chains relative to the central nitrogen atom.
Calculate Energetics: Predict the relative stabilities of different isomers or conformers. For instance, DFT can calculate the energy difference between various rotational isomers (rotamers) that arise from bond rotations within the molecule. researchgate.net
Predict Spectroscopic Properties: Simulate vibrational (Infrared and Raman) and electronic (UV-Visible) spectra. Theoretical spectra calculated with DFT can aid in the interpretation of experimental data by assigning specific spectral bands to molecular vibrations or electronic transitions. nih.govresearchgate.net The calculated NMR chemical shifts can also be compared with experimental results to confirm the molecular structure. researchgate.net
Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.govmdpi.com
| Property | Description and Significance |
|---|---|
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. Essential for understanding steric and electronic effects. |
| Relative Energies | Calculates the stability of different conformers, helping to identify the most likely shapes the molecule will adopt. |
| Vibrational Frequencies | Simulates IR and Raman spectra, allowing for the assignment of experimental peaks to specific molecular motions (e.g., C=O stretch, N-H bend). researchgate.net |
| HOMO-LUMO Energies | Indicates the molecule's electron-donating and electron-accepting capabilities. The energy gap is a key descriptor of chemical reactivity. nih.gov |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for intermolecular interactions. nih.gov |
| Mulliken Atomic Charges | Estimates the partial charge on each atom, offering insights into the polarity and electrostatic interactions within the molecule. researchgate.net |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results.
For this compound, ab initio calculations would be valuable for:
Benchmarking: Providing highly accurate energy and property calculations for a specific conformer to validate the results obtained from more cost-effective DFT methods.
Investigating Reaction Mechanisms: Studying the transition states and energy barriers of chemical reactions involving the molecule with high precision.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of the molecule's behavior.
For this compound, MD simulations can reveal:
Conformational Flexibility: The molecule is not static; its side chains can rotate and flex. MD simulations can explore the landscape of possible conformations and the transitions between them in a solvent environment, such as water. bohrium.comresearchgate.net
Thermodynamic Properties: By analyzing the simulation trajectory, properties like the radius of gyration (a measure of molecular compactness) and solvent accessible surface area (SASA) can be calculated to quantify conformational changes. bohrium.com
Molecular Docking and Drug Design Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). imist.ma This method is central to drug discovery and design.
A molecular docking study for this compound would involve:
Target Identification: Selecting a biologically relevant protein target. Given its structure, potential targets could include enzymes or receptors where its acidic and amine functionalities can form key interactions.
Binding Pose Prediction: Placing the ligand into the binding site of the receptor in many different orientations and conformations.
Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The lowest energy scores represent the most likely binding modes. ekb.eg
The results can predict whether the compound is likely to be an inhibitor or activator of the target protein and identify the key amino acid residues involved in the interaction, such as through hydrogen bonds or hydrophobic interactions. nih.govimpactfactor.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. kg.ac.rs To build a QSAR model for derivatives of this compound, one would:
Create a Library of Derivatives: Synthesize or computationally design a set of analogues by modifying specific parts of the parent molecule (e.g., substituting the benzyl ring, altering the propionic acid chains).
Measure Biological Activity: Experimentally test the activity of all derivatives against a specific biological target (e.g., IC50 values for enzyme inhibition). mdpi.com
Calculate Molecular Descriptors: For each molecule, compute a range of numerical descriptors that encode its structural, physicochemical, and electronic features. nih.gov
Develop a Model: Use statistical methods, such as Multiple Linear Regression (MLR), to build a mathematical equation that correlates the descriptors with the observed biological activity. kg.ac.rs
A validated QSAR model can be used to predict the activity of new, untested derivatives, guiding the design of more potent compounds. imist.ma
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional (0D/1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic composition and size of the molecule. |
| Topological (2D) | Connectivity Indices (e.g., Kier & Hall), Kappa Shape Indices | Information about atomic connectivity and molecular branching. |
| Geometric (3D) | Solvent Accessible Surface Area (SASA), Molecular Volume | The 3D shape and size of the molecule. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Properties related to a molecule's behavior in biological systems, such as membrane permeability. nih.gov |
| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | The electronic distribution and reactivity of the molecule. kg.ac.rs |
Computational Prediction of pKa Values and Acid-Base Behavior
The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. This compound is a multiprotic compound, meaning it has multiple ionizable centers: two carboxylic acid groups (acidic) and one tertiary amine (basic). mrupp.info
Computational methods can predict these pKa values:
Quantum Chemical Methods: This approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. Methods combining DFT with continuum solvation models (like the polarizable continuum model, PCM) can provide accurate pKa predictions. kyushu-u.ac.jp The pKa is derived from the calculated free energy difference between the protonated and deprotonated states of each functional group.
Machine Learning and Empirical Methods: Numerous software tools use empirical equations or machine learning algorithms trained on large datasets of known pKa values. nih.govsemanticscholar.org These models, such as BCL-XpKa, predict pKa by identifying molecular substructures and comparing them to the training data. chemrxiv.org
Predicting the pKa values is essential for understanding the molecule's charge state under physiological conditions (pH ~7.4), which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in the Research of N-Benzyl-3,3'-iminodipropionic Acid
A primary challenge in the research of this compound is the limited number of dedicated studies focusing specifically on this compound. Much of the current understanding is inferred from research on structurally similar molecules like N-benzyliminodiacetic acid or other aminopolycarboxylic acids. ontosight.ainih.gov There is a need for more systematic investigations into its coordination chemistry with a broader range of metal ions and detailed characterization of the resulting complexes. Furthermore, the exploration of its applications in materials science and catalysis is still in its nascent stages, with a lack of concrete examples and performance data. Overcoming these limitations will require more targeted synthetic efforts and in-depth application-oriented research.
Emerging Trends and Novel Directions for Future Investigations in this compound Chemistry
Future research is likely to focus on several key areas. The development of more efficient and sustainable synthetic routes to this compound and its derivatives is an ongoing interest. A significant emerging trend is the design and synthesis of novel coordination polymers and metal-organic frameworks using this compound as a versatile building block. These materials could be explored for applications in gas separation and storage, sensing, and heterogeneous catalysis. Another promising direction is the synthesis of chiral derivatives for use in asymmetric catalysis, which remains a highly active field of research. The exploration of its potential in biological systems, for example, as a chelating agent or as a scaffold for bioactive molecules, could also open up new avenues of investigation.
Broader Impact of this compound Research on Interdisciplinary Scientific Fields
Research into this compound has the potential to impact several scientific disciplines. In materials science, the development of new functional materials based on this compound could lead to advancements in areas such as smart coatings, responsive gels, and drug delivery systems. In catalysis, the discovery of new catalysts derived from this compound could contribute to more efficient and selective chemical transformations, with implications for the pharmaceutical and fine chemical industries. Furthermore, a deeper understanding of its coordination chemistry will contribute to the broader field of inorganic and bioinorganic chemistry, potentially providing insights into the role of similar structures in biological systems. The interdisciplinary nature of this research highlights the importance of collaboration between synthetic chemists, materials scientists, and catalytic experts to fully realize the potential of this versatile chemical compound.
Q & A
Q. What are the recommended synthetic routes for N-Benzyl-3,3'-iminodipropionic Acid, and how do reaction conditions influence yield?
The compound is synthesized via condensation reactions between benzylamine and propionic acid derivatives. For example, a two-step process involves (1) alkylation of benzylamine with acrylonitrile followed by (2) hydrolysis under acidic conditions to yield the final product. Key factors include stoichiometric ratios (e.g., 1:2 benzylamine:acrylonitrile), temperature control (60–80°C for alkylation), and hydrolysis duration (24–48 hours in HCl). Yields range from 70–85% depending on purification methods .
Q. What purification techniques are effective for isolating this compound?
Recrystallization using polar solvents (e.g., ethanol/water mixtures) is standard. For higher purity (>98%), column chromatography with silica gel and eluents like ethyl acetate:methanol (4:1) can resolve byproducts. Evidence from synthesis protocols highlights the importance of pH adjustment during hydrolysis to minimize impurities .
Q. How should researchers characterize the compound to confirm structural integrity?
Use a combination of:
- NMR spectroscopy : H and C NMR to verify benzyl group protons (δ 7.2–7.4 ppm) and propionic acid backbone (δ 2.4–3.1 ppm).
- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (251.28 g/mol) and fragmentation patterns.
- Elemental analysis : Validate empirical formula (CHNO) with <0.3% deviation .
Q. What safety precautions are critical when handling this compound?
The compound is classified as a skin and eye irritant (GHS Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, rinse skin with water for 15 minutes and seek medical attention for persistent irritation. Store at room temperature in airtight containers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in enzymatic systems?
While the compound itself is not chiral, its derivatives (e.g., phosphoramidates) exhibit stereospecific interactions with enzymes like HIV-1 reverse transcriptase. Substituting the iminodipropionic acid group for pyrophosphate in dinucleotide substrates can enhance binding affinity due to similar charge distribution, enabling ~90% conversion in primer-template assays .
Q. What strategies enable enantioselective synthesis of structurally related iminodipropionic acid derivatives?
Chiral auxiliaries (e.g., Boc-protected aminopiperidine) or asymmetric catalysis using Rh-complexes can induce enantioselectivity. For example, (R,R)-N-Benzyl-3,4-trans-dimesolate pyrrolidine derivatives achieve >95% enantiomeric excess (ee) via palladium-catalyzed coupling, though yields may drop to 50–60% .
Q. How can researchers resolve contradictions in reported synthesis yields for this compound?
Discrepancies (e.g., 70% vs. 85% yields) arise from variations in stoichiometry, solvent purity, or hydrolysis duration. Systematic optimization studies suggest:
- Step 1 : Maintain acrylonitrile in excess (2.5 eq) to drive alkylation.
- Step 2 : Extend hydrolysis to 72 hours for complete conversion. Cross-validate results using HPLC to quantify residual intermediates .
Q. What are the stability profiles of this compound under different storage conditions?
The compound is stable at 20°C for ≥12 months in anhydrous environments. Degradation occurs at >40°C or in humid conditions, forming benzylamine and propionic acid oligomers. Use Karl Fischer titration to monitor moisture content (<0.1% recommended) .
Q. How does the compound’s chelating capacity compare to EDTA in metal-catalyzed reactions?
The iminodipropionic acid moiety acts as a weaker chelator (log K ~5.2 for Cu) compared to EDTA (log K ~18.8). However, its lower binding strength allows selective inhibition of non-heme iron enzymes without depleting essential metal cofactors .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring (TLC or in-situ IR) to identify bottlenecks.
- Data Validation : Use triplicate experiments and statistical analysis (e.g., ANOVA) for reproducibility.
- Advanced Applications : Explore its role in bioorthogonal chemistry or as a linker in prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
